![molecular formula C14H11NO5S B1359374 5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene CAS No. 898778-31-9](/img/structure/B1359374.png)
5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene
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Description
5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene is a useful research compound. Its molecular formula is C14H11NO5S and its molecular weight is 305.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that thiophene derivatives exhibit promising antitumor properties. In particular, the nitrobenzoyl moiety in 5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications of thiophene compounds can lead to increased apoptosis in cancer cells through mechanisms involving mitochondrial pathways and reactive oxygen species generation .
Antimicrobial Properties
The compound's structure allows it to interact with biological membranes, making it a candidate for developing antimicrobial agents. Preliminary studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating bacterial infections .
Material Science Applications
Organic Electronics
Thiophene derivatives are well-known for their electrical conductivity and have been incorporated into organic electronic devices such as organic photovoltaics and field-effect transistors. The incorporation of the dioxolane group enhances the solubility and processability of the compound, making it suitable for thin-film applications . This property is crucial for developing flexible electronic devices.
Organic Synthesis
Case Study 1: Antitumor Activity
A study published in PubMed explored the cytotoxic effects of thiophene derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analyses .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of thiophene compounds, researchers tested several derivatives against common pathogens. The findings suggested that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-13(9-2-1-3-10(8-9)15(17)18)11-4-5-12(21-11)14-19-6-7-20-14/h1-5,8,14H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXAGRDLMUQXMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641944 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-31-9 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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